Methyl 2-(ethylamino)benzoate
Overview
Description
Methyl 2-(ethylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is characterized by the presence of an ethylamino group attached to the second carbon of the benzoate ring. This compound is used in various applications, including as an intermediate in organic synthesis and in the formulation of fragrances and flavors.
Mechanism of Action
Target of Action
Methyl 2-(ethylamino)benzoate, also known as ethyl 2-methylaminobenzoate , is a chemical compound with the molecular formula C10H13NO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that similar compounds, such as esters, undergo esterification reactions . In these reactions, a nucleophilic attack occurs, leading to the formation of two hydroxyl groups. One of these groups is eliminated after tautomerism (proton shift), resulting in the formation of water and the ester . This reaction occurs at equilibrium, and the presence of a catalyst, such as sulfuric acid, can speed up the reaction by lowering the activation energy .
Biochemical Pathways
It is known that similar compounds, such as benzoic acids, are involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds . These pathways involve various reactions, including the carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .
Action Environment
It is known that the environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(ethylamino)benzoate can be synthesized through the reaction of methyl 2-aminobenzoate with ethylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction can be represented as follows:
Methyl 2-aminobenzoate+Ethylamine→Methyl 2-(ethylamino)benzoate+Water
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-(ethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Comparison with Similar Compounds
Methyl 2-(methylamino)benzoate: Similar structure but with a methylamino group instead of an ethylamino group.
Methyl 2-aminobenzoate: Lacks the ethylamino group, making it less hydrophobic.
Ethyl 2-(ethylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-(ethylamino)benzoate is unique due to the presence of both an ethylamino group and a methyl ester, which confer specific chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial formulations.
Properties
IUPAC Name |
methyl 2-(ethylamino)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-9-7-5-4-6-8(9)10(12)13-2/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBHQHMXEKVTRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-49-9 | |
Record name | methyl 2-(ethylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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